Levomilnacipran

Vue d'ensemble

Description

Le lévomilnacipran est un inhibiteur sélectif de la recapture de la sérotonine et de la norépinéphrine (IRSN) utilisé principalement pour le traitement du trouble dépressif majeur chez les adultes . Il s'agit de l'énantiomère 1S,2R plus actif du racémique milnacipran . Le lévomilnacipran est connu pour sa plus grande puissance dans l'inhibition de la recapture de la norépinéphrine par rapport à la recapture de la sérotonine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du lévomilnacipran implique plusieurs étapes, à partir du mélange racémique de milnacipran. L'une des méthodes comprend la synthèse énantiosélective utilisant la ®-épichlorhydrine . Une autre méthode implique la conversion du (1S,2R)-N,N-diéthyl-2-(hydroxyméthyl)-1-phénylcyclopropanecarboxamide en ses dérivés sulfonyloxy, qui est ensuite réagi avec le phtalimide de potassium suivi d'un traitement avec une base .

Méthodes de production industrielle : Un procédé industriel amélioré pour la synthèse du lévomilnacipran a été développé pour être rentable et efficace. Ce procédé évite l'utilisation de l'intermédiaire 1-phényl-1-diéthylaminocarbonyl-2-chlorométhylcyclopropane . Le procédé implique le traitement du (1S,2R)-N,N-diéthyl-2-(hydroxyméthyl)-1-phénylcyclopropanecarboxamide avec de l'orthoformiate de triéthyle et de l'acide méthanesulfonique ou de la triéthylamine et du chlorure de méthanesulfonyle, suivi d'un agent phtalimidant et d'une éthylènediamine aqueuse .

Analyse Des Réactions Chimiques

Types de réactions : Le lévomilnacipran subit diverses réactions chimiques, notamment :

Oxydation : Le lévomilnacipran peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir le lévomilnacipran en ses formes réduites.

Substitution : Les réactions de substitution impliquant le lévomilnacipran peuvent conduire à la formation de divers dérivés.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Divers nucléophiles peuvent être utilisés dans les réactions de substitution dans des conditions appropriées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que la réduction peut produire des formes réduites de lévomilnacipran.

4. Applications de la recherche scientifique

Le lévomilnacipran a plusieurs applications de recherche scientifique, notamment :

Biologie : Étudié pour ses effets sur la plasticité synaptique et la neuroinflammation dans les modèles animaux.

Médecine : Principalement utilisé dans le traitement du trouble dépressif majeur.

Industrie : Employé dans l'industrie pharmaceutique pour la production de médicaments antidépresseurs.

5. Mécanisme d'action

Le lévomilnacipran exerce ses effets en inhibant la recapture de la sérotonine et de la norépinéphrine, augmentant ainsi leurs niveaux dans la fente synaptique . Cette action contribue à maintenir l'équilibre mental et à atténuer les symptômes de la dépression . Le composé cible sélectivement les transporteurs de la sérotonine et de la norépinéphrine, avec une affinité plus élevée pour l'inhibition de la recapture de la norépinéphrine . De plus, le lévomilnacipran a été trouvé pour activer la voie de signalisation BDNF (facteur neurotrophique dérivé du cerveau)/TrkB (tyrosine kinase B) médiée par PI3K/Akt/mTOR, qui joue un rôle dans la plasticité synaptique et la neuroprotection .

Applications De Recherche Scientifique

Major Depressive Disorder (MDD)

Levomilnacipran has been extensively studied for its efficacy in treating MDD. A systematic review of clinical trials indicates that it significantly improves depressive symptoms compared to placebo, as measured by various scales including the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Sheehan Disability Scale (SDS) .

Clinical Trials Summary:

| Study | Design | Duration | Participants | Dosage | Outcome Measures | Results |

|---|---|---|---|---|---|---|

| Montgomery et al. (2013) | Phase II, Randomized, Double-Blind | 10 weeks | 553 | 75-100 mg/day | MADRS, HDRS17, SDS | Significant improvement over placebo |

| Asnis et al. (2013) | Phase III, Randomized, Double-Blind | 8 weeks | 713 | 40-120 mg/day | MADRS | All doses significantly better than placebo |

| Bakish et al. (2014) | Phase III, Randomized, Double-Blind | 8 weeks | 557 | 40-80 mg/day | MADRS, SDS | Significant superiority over placebo |

The results from these trials confirm that this compound effectively reduces depressive symptoms and improves overall functioning in patients with MDD .

Negative Symptoms in Schizophrenia

Recent case studies have explored the use of this compound as an adjunct therapy for negative symptoms in schizophrenia. A notable case involved a patient with chronic schizophrenia who exhibited marked improvements in negative symptoms after being treated with this compound alongside antipsychotic medication .

Case Study Overview:

- Patient Profile: A 24-year-old male diagnosed at age 19.

- Initial Treatment: Paliperidone palmitate and procyclidine.

- This compound Dosage: Started at 20 mg/day, increased to 60 mg/day.

- Outcome: Significant reduction in negative symptoms as measured by the Negative Symptom Assessment scale after three weeks.

This case illustrates the potential for this compound to address treatment-resistant negative symptoms in schizophrenia .

Safety and Side Effects

While generally well-tolerated, this compound can cause side effects such as hyperhidrosis, constipation, increased heart rate, erectile dysfunction, and nausea . Long-term studies have indicated that it does not lead to significant weight changes, which is often a concern with antidepressants .

Mécanisme D'action

Levomilnacipran exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft . This action helps in maintaining mental balance and alleviating symptoms of depression . The compound selectively targets serotonin and norepinephrine transporters, with a higher affinity for norepinephrine reuptake inhibition . Additionally, this compound has been found to activate the brain-derived neurotrophic factor (BDNF)/tyrosine kinase B (TrkB) mediated PI3K/Akt/mTOR signaling pathway, which plays a role in synaptic plasticity and neuroprotection .

Comparaison Avec Des Composés Similaires

Le lévomilnacipran est comparé à d'autres inhibiteurs de la recapture de la sérotonine et de la norépinéphrine tels que :

La particularité du lévomilnacipran réside dans son inhibition équilibrée de la recapture de la sérotonine et de la norépinéphrine, ce qui peut contribuer à son efficacité dans le traitement du trouble dépressif majeur .

Activité Biologique

Levomilnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) that has been approved for the treatment of major depressive disorder (MDD). Its biological activity primarily involves the modulation of neurotransmitter levels in the central nervous system, specifically through the inhibition of serotonin and norepinephrine reuptake. This article details the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and metabolic pathways.

Pharmacodynamics

This compound exhibits a greater potency for norepinephrine reuptake inhibition compared to serotonin. In vitro studies have demonstrated that it inhibits norepinephrine transporters (NET) more effectively than serotonin transporters (SERT) . This selectivity may contribute to its antidepressant effects, as norepinephrine plays a crucial role in mood regulation and cognitive function.

Key Pharmacodynamic Properties

| Property | Value |

|---|---|

| Potency for NET | Higher than SERT |

| Elimination Half-life | ~9 hours |

| Maximum Concentration (Cmax) | Higher than F2696 |

| Area Under Curve (AUC) | ~85% greater than F2696 |

Clinical Efficacy

This compound's efficacy has been evaluated in several randomized controlled trials. A systematic review of five double-blind studies indicated that this compound significantly improved depressive symptoms compared to placebo, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS) and other disability scales .

Summary of Clinical Trials

| Study Design | Duration | N Patients | Dosage Regimen | Key Findings |

|---|---|---|---|---|

| Phase II Trial | 10 weeks | 553 | 75-100 mg/day | Significant improvement on MADRS, HDRS17 scores |

| Phase III Trials | Varies | 553 | 40-120 mg/day | Higher remission rates (24% vs. 10% placebo) |

| Long-term Efficacy Study | 48 weeks | Varies | Flexible dosing | Sustained response rates at 73% |

Safety Profile

The safety profile of this compound includes common side effects such as increased heart rate, hyperhidrosis, constipation, and erectile dysfunction . Notably, it has been associated with a modest increase in heart rate averaging 7.4 beats per minute during short-term studies.

Adverse Effects Overview

| Adverse Effect | Incidence (%) |

|---|---|

| Hyperhidrosis | ≥5% |

| Constipation | ≥5% |

| Increased Heart Rate | ≥5% |

| Erectile Dysfunction | ≥5% |

Metabolic Pathways

This compound undergoes extensive metabolism primarily through the liver. Studies utilizing radiolabeled compounds have shown that unchanged this compound is the major circulating form in plasma, accounting for approximately 52.9% of total plasma radioactivity within 12 hours post-dosing . The metabolites include N-desethyl this compound and N-carbamoyl glucuronide, which contribute to its overall pharmacological profile.

Case Studies

Several case studies highlight the effectiveness of this compound in treating MDD:

- Case Study A : A patient with treatment-resistant depression showed significant improvement after switching to this compound from an SSRI. The patient reported a reduction in depressive symptoms measured by MADRS from 25 to 10 over eight weeks.

- Case Study B : In a cohort of elderly patients with MDD, this compound was associated with improved cognitive function alongside mood stabilization over a six-month period.

Propriétés

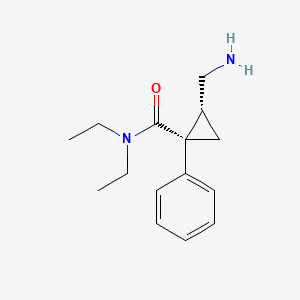

IUPAC Name |

(1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJFMKBJSRMPLA-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025167 | |

| Record name | Levomilnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The exact mechanism of the antidepressant action of levomilnacipran is unknown but is thought to be related to the potentiation of serotonin and norephinephrine in the central nervous system through inhibition of reuptake at serotonin and norepinephrine transporters. | |

| Record name | Levomilnacipran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08918 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

96847-54-0 | |

| Record name | (1S,2R)-Milnacipran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96847-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levomilnacipran [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomilnacipran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08918 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levomilnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOMILNACIPRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGM0326TXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.